molecular formula C14H9Cl3O3 B1275726 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid CAS No. 62176-37-8

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

Cat. No.: B1275726
CAS No.: 62176-37-8
M. Wt: 331.6 g/mol
InChI Key: YLRVNVFRKCEBEP-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid ( 62176-37-8) is a high-purity benzoic acid derivative supplied for early discovery and investigative research. This compound features a molecular formula of C14H9Cl3O3 and a molecular weight of 331.58 g/mol . Its structure consists of a 5-chlorobenzoic acid backbone ether-linked to a 3,4-dichlorobenzyl group, making it a valuable synthetic intermediate for constructing more complex molecules. Researchers utilize this compound in various fields, including medicinal chemistry for structure-activity relationship (SAR) studies, chemical biology as a building block for probe development, and organic synthesis as a precursor for amide or ester formation. As a finely-tuned small molecule, it is particularly useful in exploring enzyme inhibition and receptor-ligand interactions where the chloro-substitutions allow for precise modulation of electronic properties, lipophilicity, and steric bulk . Please handle with appropriate care; this product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRVNVFRKCEBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399309
Record name 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-37-8
Record name 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Temperature : 80–100°C for 6–12 hours.
  • Yield : 65–78% after recrystallization.

Mechanistic Insight :
The base deprotonates the hydroxyl group of 5-chloro-2-hydroxybenzoic acid, generating a phenoxide ion. This ion attacks the electrophilic carbon in 3,4-dichlorobenzyl chloride, forming the ether linkage. Excess base neutralizes HCl byproducts, driving the reaction forward.

Alternative Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate reaction kinetics, reducing processing time from hours to minutes.

Protocol:

  • Reactants : 5-chloro-2-hydroxybenzoic acid (1 eq), 3,4-dichlorobenzyl chloride (1.2 eq).
  • Catalyst : Pyridine (0.1 eq) in acetone.
  • Irradiation : 600 W microwave for 5–10 minutes.
  • Yield : 82–85% with >98% purity (HPLC).

Advantages :

  • Reduced energy consumption.
  • Minimal side product formation due to controlled heating.

Industrial-Scale Production

Industrial synthesis optimizes cost and scalability using continuous-flow reactors and solvent recycling.

Key Steps:

  • Large-Scale Etherification :
    • Reactor : Stainless steel jacketed vessel with mechanical stirring.
    • Conditions : K₂CO₃ in DMF at 90°C for 8 hours.
  • Purification :
    • Liquid-Liquid Extraction : Separation using ethyl acetate and brine.
    • Crystallization : Ethanol/water mixture to isolate crystalline product.
  • Yield : 70–75% at multi-kilogram scale.

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rate by 30% in biphasic systems.
  • Microwave Catalysis : Reduces reaction time to 15 minutes with comparable yields.

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 95
Acetone 20.7 82 98
THF 7.5 58 89

Data aggregated from.

Key Insight : Acetone balances polarity and environmental impact, making it preferable for green chemistry applications.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v) at 0°C.
  • Purity : >99% by HPLC after two crystallizations.

Chromatographic Methods

  • Column : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (4:1).
  • Recovery : 90–95% for analytical-grade material.

Analytical Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=2.4 Hz, 1H), 7.52–7.48 (m, 3H), 5.22 (s, 2H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Challenges and Solutions

Byproduct Formation

  • Issue : Competing esterification of the carboxylic acid group.
  • Mitigation : Use of mild bases (e.g., K₂CO₃ instead of NaOH) to prevent activation of the acid moiety.

Solvent Residuals

  • Issue : DMF traces in final product.
  • Solution : Post-synthesis azeotropic distillation with toluene.

Emerging Techniques

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica Lipase B) show promise for solvent-free synthesis at 50°C, though yields remain low (45–50%).

Flow Chemistry

Microreactors enable precise temperature control, achieving 88% yield in 30 minutes.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid serves as a valuable building block for synthesizing more complex molecules. Its chlorinated structure allows for various chemical reactions, including:

  • Substitution Reactions: Chlorine atoms on the benzene ring can be replaced by other nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The compound can be reduced to its corresponding alcohol using reducing agents.

Common Reagents and Conditions:

Reaction TypeCommon ReagentsConditions
SubstitutionNucleophiles (amines, thiols)Base (e.g., sodium hydroxide)
EsterificationAlcoholsAcid catalyst (e.g., sulfuric acid)
ReductionLithium aluminum hydrideAnhydrous solvents

2. Biological Activity:
The compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory research. Studies suggest that it may inhibit inflammatory mediators such as TNF-α and IL-1β and exhibit antimicrobial properties against various pathogens.

Antimicrobial Properties

Preliminary investigations indicate that similar compounds demonstrate efficacy against bacteria and fungi, making them candidates for pharmaceutical development.

Anti-inflammatory Effects

Research has shown that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways.

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A study conducted on related benzoic acid derivatives revealed significant reductions in inflammation in animal models by inhibiting COX enzymes effectively. The findings suggest that the structural features of this compound contribute to its anti-inflammatory properties.

Case Study 2: Antimicrobial Resistance
Another study focused on combating antimicrobial resistance demonstrated that derivatives similar to this compound showed promise in overcoming resistance mechanisms in bacterial strains. This indicates potential therapeutic applications for treating resistant infections.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is unique due to the presence of multiple chlorine atoms and the benzoic acid moiety, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Biological Activity

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted benzoic acid core with a 3,4-dichlorobenzyl ether moiety. Its molecular formula is C14H10Cl3O3C_{14}H_{10}Cl_3O_3, and it has a molecular weight of approximately 331.58 g/mol. The presence of multiple chlorine atoms significantly influences its reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound shows potential antimicrobial properties, likely due to its ability to interact with microbial cell membranes or inhibit specific metabolic pathways in pathogens.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory mediators such as TNF-α and IL-1β in models of inflammation, potentially through the inhibition of COX enzymes and modulation of NF-κB signaling pathways .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies indicate that similar compounds often demonstrate efficacy against bacteria and fungi, making them candidates for pharmaceutical development.

Anti-inflammatory Activity

A notable study highlighted the compound's effectiveness in reducing inflammation in LPS-induced rat models. After administration at a dosage equivalent to 500 mg/60 kg body weight, significant reductions in inflammatory markers were observed, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Inflammation Model Study :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Methodology : LPS-induced inflammation in rats was used as a model.
    • Results : The compound significantly reduced TNF-α and IL-1β levels while stabilizing body temperature during inflammatory responses. This suggests a promising role in managing COX-related inflammatory conditions .
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy of the compound against common pathogens.
    • Results : Initial tests indicated activity against both bacterial and fungal strains, supporting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
This compoundChloro-substituted ether structureAntimicrobial, anti-inflammatory
5-Chloro-2-benzenesulfonamideSulfonamide group instead of etherAnti-inflammatory
4-Chloro-3-methylbenzoic acidLacks complex ether structureAgrochemical applications

The unique combination of chlorinated benzene rings and ether functionality in this compound distinguishes it from related compounds, potentially influencing its biological activity and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A plausible route involves coupling 5-chloro-2-hydroxybenzoic acid with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction typically proceeds at 80–100°C for 12–24 hours, followed by acidification to isolate the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize equivalents of benzyl bromide to minimize byproducts like di-substituted derivatives.

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • Methodology :

  • NMR : Confirm the aromatic substitution pattern using 1H^1H and 13C^{13}C NMR. The 3,4-dichlorobenzyl group shows distinct splitting patterns in the aromatic region (δ 7.2–7.6 ppm), while the benzoic acid proton (COOH) appears as a broad peak at δ 12–13 ppm (in DMSO-d₆) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (C₁₄H₈Cl₃O₃, exact mass ~343.94 g/mol).
  • IR : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch .

Q. What are the stability and storage requirements for this compound?

  • Methodology : Store under inert conditions (argon or nitrogen) at 2–8°C in a desiccator. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can assess hygroscopicity and thermal decomposition. Monitor purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Evaluate the electronic effects of the 3,4-dichlorobenzyl group on Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare reaction rates and yields with analogs (e.g., 4-chlorobenzyl derivatives) using Pd catalysts. Computational studies (DFT) can predict regioselectivity in electrophilic substitutions .
  • Data Analysis : Tabulate coupling efficiencies (Table 1):

Substituent PositionCatalystYield (%)
3,4-DichloroPd(PPh₃)₄72
4-ChloroPd(OAc)₂85

Q. What strategies mitigate steric hindrance during functionalization of the benzoic acid core?

  • Methodology : Introduce directing groups (e.g., boronates) to enhance meta/para selectivity. Alternatively, employ microwave-assisted synthesis to overcome kinetic barriers. For example, microwave irradiation (150°C, 30 min) improved yields in analogous halogenated benzoic acid derivatives by 20% .

Q. How can computational modeling predict the compound’s binding affinity for biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against receptors like cyclooxygenase-2 (COX-2) or dopamine D2. Compare binding scores with structurally related inhibitors (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives). Validate predictions via in vitro assays (IC₅₀ measurements) .

Contradictions and Limitations

  • Synthetic Yields : reports variable yields (50–85%) for similar benzoyl chloride intermediates, suggesting sensitivity to reaction conditions.
  • Biological Data : Limited direct evidence exists for this compound’s bioactivity; extrapolations are based on analogs like 3-[(3,4-dichlorobenzyl)oxy]benzoic acid, which showed protease inhibitory activity .

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